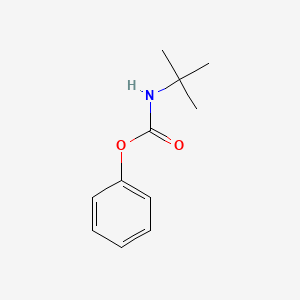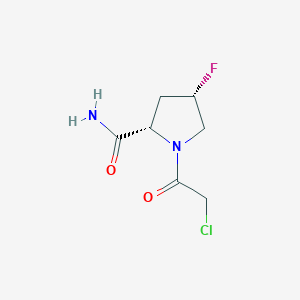
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, a hydroxymethyl group, and an iodine atom attached to a phenyl ring, making it a unique and valuable molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(hydroxymethyl)-2-iodophenol and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and efficiency. The industrial methods also focus on minimizing waste and ensuring the safety of the process.
化学反応の分析
Types of Reactions
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl carbamate.
Substitution: The iodine atom can be substituted with other functional groups, such as a nitro or amino group, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-2-iodophenyl carbamate or 4-(formyl)-2-iodophenyl carbamate.
Reduction: Formation of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate.
Substitution: Formation of tert-Butyl (4-(hydroxymethyl)-2-nitrophenyl)carbamate or tert-Butyl (4-(hydroxymethyl)-2-aminophenyl)carbamate.
科学的研究の応用
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate involves its ability to form stable carbamate linkages with various biological molecules. The molecular targets include enzymes and proteins, where the compound can act as an inhibitor or modifier. The pathways involved often include nucleophilic attack on the carbamate carbon, leading to the formation of covalent bonds with the target molecules.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the hydroxymethyl and iodine substituents.
Benzyl carbamate: Features a benzyl group instead of a tert-butyl group, offering different steric and electronic properties.
Phenyl carbamate: Lacks the tert-butyl and hydroxymethyl groups, making it less versatile in certain reactions.
Uniqueness
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate is unique due to the presence of the hydroxymethyl and iodine substituents, which provide additional reactivity and functionality. The tert-butyl group also offers steric protection, making the compound more stable and selective in certain reactions.
特性
分子式 |
C12H16INO3 |
|---|---|
分子量 |
349.16 g/mol |
IUPAC名 |
tert-butyl N-[4-(hydroxymethyl)-2-iodophenyl]carbamate |
InChI |
InChI=1S/C12H16INO3/c1-12(2,3)17-11(16)14-10-5-4-8(7-15)6-9(10)13/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChIキー |
TYQZQIKQRNRBKO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CO)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Octylbenzo[d]thiazol-2-amine](/img/structure/B8765501.png)




![4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B8765528.png)


